Methyl-3-ethoxyisothiazole-5-carboxylate

説明

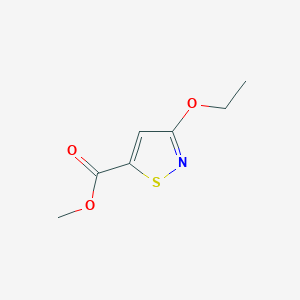

Structure

3D Structure

特性

IUPAC Name |

methyl 3-ethoxy-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-6-4-5(12-8-6)7(9)10-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLLUZJZWBKEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NSC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl-3-ethoxyisothiazole-5-carboxylate chemical structure and molecular weight

Executive Summary & Compound Identity

Methyl 3-ethoxyisothiazole-5-carboxylate (CAS 170953-74-9) represents a specialized heterocyclic scaffold in medicinal chemistry.[1] Unlike its more common thiazole counterparts, the isothiazole core (1,2-thiazole) offers a unique electronic profile due to the adjacent nitrogen-sulfur bond, which imparts distinct dipole moments and hydrogen-bonding capabilities.

This compound serves primarily as a versatile building block for developing pharmaceuticals and agrochemicals. Its 3-ethoxy substituent provides a lipophilic anchor that modulates the molecule's physicochemical properties (LogP), while the 5-carboxylate moiety acts as an electrophilic handle for amidation or reduction, facilitating the construction of complex bioactive architectures.

Chemical Identity Data[2][3][4][5][6][7][8][9][10][11]

| Attribute | Specification |

| Chemical Name | Methyl 3-ethoxyisothiazole-5-carboxylate |

| CAS Number | 170953-74-9 |

| Molecular Formula | C₇H₉NO₃S |

| Molecular Weight | 187.22 g/mol |

| SMILES | CCOC1=NSC(=C1)C(=O)OC |

| Core Scaffold | Isothiazole (1,2-Thiazole) |

| Key Functionalities | 3-Alkoxy ether (Donor/Acceptor modulation), 5-Ester (Electrophile) |

| Physical State | Crystalline Solid (Typically off-white) |

Structural Significance in Drug Design[2]

The Isothiazole Advantage (Bioisosterism)

In drug discovery, the isothiazole ring is often utilized as a bioisostere for pyridine , thiazole , and isoxazole rings. The N-S bond is weaker and more polarizable than the C-S bond in thiazoles, which can influence the metabolic stability and binding affinity of the final drug candidate.

-

Lipophilicity Modulation: The 3-ethoxy group increases the cLogP compared to the parent 3-hydroxy or 3-amino compounds.[1] This modification is critical for optimizing Blood-Brain Barrier (BBB) penetration or membrane permeability in early-stage hits.

-

Metabolic Blocking: The ethoxy group at the 3-position blocks potential oxidation or conjugation sites, extending the half-life of the scaffold compared to a bare ring or a hydrolyzable ester at that position.

Reactivity Profile

The 5-position ester is the primary reactive center. However, the isothiazole ring itself is electron-deficient.

-

Nucleophilic Attack: The ester undergoes standard hydrolysis (to the acid) or aminolysis (to amides).

-

Electrophilic Substitution: The C4 position is susceptible to electrophilic aromatic substitution (e.g., bromination), allowing for further diversification (See Diagram 1).

Experimental Synthesis Protocol

Objective: Synthesize Methyl 3-ethoxyisothiazole-5-carboxylate via O-alkylation of the 3-hydroxy precursor. Precursor: Methyl 3-hydroxyisothiazole-5-carboxylate (CAS 10068-07-2).[1]

Reagents & Materials

-

Starting Material: Methyl 3-hydroxyisothiazole-5-carboxylate (1.0 eq)

-

Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 eq)[1]

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF (Anhydrous) or Acetonitrile[1]

-

Monitoring: TLC (Hexane:EtOAc 4:1), UV visualization.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-hydroxyisothiazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add

(1.5 eq) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure formation of the enolate/phenolate anion. -

Alkylation: Dropwise add Ethyl Iodide (1.2 eq) via syringe.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Workup:

-

Cool to RT.

-

Dilute with Ethyl Acetate (5x reaction volume).

-

Wash with Water (3x) to remove DMF and inorganic salts.

-

Wash with Brine (1x).

-

Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes) to isolate the title compound.

Visualization of Chemical Pathways

The following diagram illustrates the synthesis and potential downstream functionalization of the scaffold.

Figure 1: Synthetic pathway from the hydroxy precursor to the ethoxy target and subsequent diversification options.[1]

Critical Quality Attributes (CQA)

When sourcing or synthesizing this compound for R&D, the following specifications are critical for ensuring reproducibility in biological assays:

| Test | Acceptance Criteria | Methodology |

| Purity (HPLC) | > 97.0% | C18 Column, Acetonitrile/Water gradient |

| Identity (NMR) | Conforms to structure | 1H NMR (CDCl3): Triplet (~1.4 ppm), Singlet (~3.9 ppm), Quartet (~4.4 ppm), Singlet (aromatic C4-H) |

| Residual Solvent | < 5000 ppm (DMF) | GC-Headspace |

| Appearance | White to off-white solid | Visual Inspection |

Scientist's Insight on Stability: Esters on electron-deficient rings like isothiazole can be susceptible to hydrolysis under basic aqueous conditions.[1] Store this compound under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow degradation into the corresponding carboxylic acid.

References

-

Santa Cruz Biotechnology. Methyl-3-ethoxyisothiazole-5-carboxylate (CAS 170953-74-9) Product Data.[1] Retrieved from [1]

-

Chem-Impex International. Methyl 3-hydroxyisoxazole-5-carboxylate (Precursor Data).[1] Retrieved from [1]

- Vicini, P., et al.Synthesis and biological activity of benzo[d]isothiazole derivatives.Journal of Medicinal Chemistry. (General Isothiazole Chemistry).

-

Clerici, F., et al. Isothiazoles: Synthesis, Chemistry and Applications.Comprehensive Heterocyclic Chemistry III. Elsevier, 2008.[4] (Mechanistic grounding for O-alkylation).

Sources

CAS number and identifiers for Methyl-3-ethoxyisothiazole-5-carboxylate

This guide provides an in-depth technical analysis of Methyl 3-ethoxyisothiazole-5-carboxylate , a specialized heterocyclic building block used in medicinal chemistry.

Part 1: Chemical Identity & Identifiers

Methyl 3-ethoxyisothiazole-5-carboxylate is a 1,2-thiazole derivative characterized by an ethoxy substitution at the C3 position and a methyl ester functionality at the C5 position. This specific substitution pattern renders it a critical intermediate for synthesizing bioactive scaffolds, particularly in the development of anti-inflammatory and antiviral agents where the isothiazole core mimics other five-membered heterocycles like isoxazoles or thiazoles.

Core Identifiers Table

| Identifier Type | Value | Technical Context |

| CAS Registry Number | 170953-74-9 | Primary key for procurement and regulatory databases. |

| IUPAC Name | Methyl 3-ethoxy-1,2-thiazole-5-carboxylate | Official nomenclature defining the 1,2-S,N heteroatom placement. |

| Molecular Formula | C₇H₉NO₃S | Used for elemental analysis and mass spectrometry validation. |

| Molecular Weight | 187.22 g/mol | Essential for molarity calculations in synthesis. |

| SMILES | CCOC1=NSC(C(=O)OC)=C1 | Machine-readable string for chemoinformatics and docking studies. |

| InChIKey | Derivative | Unique hash for database integration (Generate from SMILES). |

Part 2: Structural Analysis & Properties

The molecule features an isothiazole ring , a five-membered aromatic system containing adjacent sulfur and nitrogen atoms. The 3-ethoxy group acts as an electron-donating substituent, modulating the electron density of the ring, while the 5-carboxylate serves as an electron-withdrawing group and a versatile handle for further synthetic elaboration (e.g., hydrolysis to the acid or conversion to an amide).

Physicochemical Profile[1][2][3][4][5][6][7][8]

-

Appearance: Typically an off-white to pale yellow solid.

-

Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); limited solubility in water.

-

Reactivity: The ester group at C5 is susceptible to nucleophilic attack (hydrolysis, aminolysis), while the ethoxy group at C3 is relatively stable but can undergo dealkylation under strong acidic conditions to yield the 3-hydroxy derivative.

Part 3: Synthesis & Application Context

Synthetic Logic

The synthesis of 3-alkoxyisothiazole-5-carboxylates generally proceeds via the cyclization of activated nitrile or thioamide precursors, or by the alkylation of 3-hydroxyisothiazole derivatives.

Key Pathway:

-

Precursor Formation: Reaction of carbon disulfide with active methylene compounds (like cyanoacetates) followed by methylation.

-

Ring Closure: Oxidative cyclization using halogens or hydrogen peroxide to form the isothiazole core.

-

Functionalization: The 3-hydroxy intermediate is O-alkylated with ethyl iodide/bromide to install the ethoxy group.

Visualization: Structural Hierarchy & Logic

Figure 1: Structural decomposition of Methyl 3-ethoxyisothiazole-5-carboxylate showing functional groups and their impact on application.

Part 4: Experimental Protocols

Protocol A: Hydrolysis to 3-Ethoxyisothiazole-5-carboxylic Acid

Rationale: The methyl ester is often a protecting group or a precursor. Converting it to the free acid allows for coupling with amines to create bioactive amides.

-

Dissolution: Dissolve 1.0 eq of Methyl 3-ethoxyisothiazole-5-carboxylate in a 3:1 mixture of THF:Water.

-

Saponification: Add 2.0 eq of LiOH (Lithium Hydroxide) at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) until the starting material spot (Rf ~0.6) disappears and a baseline spot appears.

-

Workup: Acidify carefully with 1N HCl to pH ~3. The acid product typically precipitates.

-

Isolation: Filter the solid or extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.

Protocol B: General Handling & Storage

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester can hydrolyze slowly if exposed to atmospheric moisture.

-

Safety: Treat as a potential irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

References

A Practical Guide to Determining the Solubility Profile of Methyl-3-ethoxyisothiazole-5-carboxylate in Organic Solvents

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Data Gap for a Novel Compound

In the landscape of pharmaceutical and chemical research, understanding the solubility of a compound is a cornerstone of its development. It is a critical physicochemical parameter that dictates everything from reaction kinetics and purification strategies to formulation design and bioavailability.[1] This guide addresses Methyl-3-ethoxyisothiazole-5-carboxylate, a heterocyclic compound for which, at the time of this writing, public-domain solubility data is not available.

The absence of established data presents not a roadblock, but an opportunity for systematic, in-house characterization. This document is therefore structured as a comprehensive, practical manual for researchers and drug development professionals. It provides the foundational knowledge and detailed protocols necessary to meticulously determine the solubility profile of this compound in a range of relevant organic solvents. As a Senior Application Scientist, the methodologies presented herein are grounded in established principles of physical chemistry and reflect best practices in preformulation studies.[2][3]

Introduction to this compound and the Imperative of Solubility Profiling

This compound belongs to the isothiazole class of five-membered heteroaromatic compounds.[4] Isothiazole derivatives are of significant interest in medicinal chemistry, with various analogues exhibiting a wide spectrum of biological activities, including anti-inflammatory and antiviral properties.[5][6] The specific substitutions on the isothiazole ring—an ethoxy group at the 3-position and a methyl carboxylate at the 5-position—will significantly influence its polarity, hydrogen bonding capacity, and ultimately, its solubility in different media.

A comprehensive solubility profile is indispensable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms, be it for oral, topical, or parenteral administration.

-

Analytical Method Development: Choosing suitable solvents for chromatographic analysis.

-

Predictive Modeling: Generating data to build and refine computational models that can forecast the behavior of related compounds.[7][8]

Theoretical Framework: The Energetics of Dissolution

Solubility represents the thermodynamic equilibrium achieved when the rate of dissolution of a solute into a solvent equals the rate of precipitation.[7] This equilibrium is governed by the Gibbs free energy of solution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the solution process at a given temperature (T):

ΔG_sol = ΔH_sol - TΔS_sol

For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The diverse functionalities within this compound (an ester, an ether, and the isothiazole ring) suggest a nuanced solubility behavior that warrants empirical investigation across a spectrum of solvents.

Proposed Solvent Selection for Solubility Screening

In the absence of prior data, a systematic approach to solvent selection is crucial. The following list encompasses a range of polarities and chemical functionalities relevant to pharmaceutical and chemical development, providing a robust starting point for characterizing the solubility of this compound.[2]

| Solvent Class | Solvent | Rationale |

| Protic Solvents | Methanol | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Common pharmaceutical solvent, slightly less polar than methanol. | |

| Isopropanol (IPA) | Another common alcohol with intermediate polarity. | |

| Aprotic Polar | Acetonitrile (ACN) | Dipolar aprotic solvent, often used in chromatography. |

| Acetone | A common laboratory solvent with a significant dipole moment. | |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, known for its ability to dissolve a wide range of compounds.[9] | |

| N,N-Dimethylformamide (DMF) | A polar organic solvent with a high boiling point.[10] | |

| Aprotic Nonpolar | Dichloromethane (DCM) | A chlorinated solvent with good solvating power for many organic compounds. |

| Toluene | An aromatic, nonpolar solvent. | |

| Heptane | A nonpolar aliphatic hydrocarbon, representing a highly lipophilic environment. | |

| Ester | Ethyl Acetate | A moderately polar solvent, commonly used in extraction and chromatography. |

| Ether | Tetrahydrofuran (THF) | A cyclic ether with moderate polarity. |

Experimental Protocols for Solubility Determination

Two complementary methods are presented for determining the solubility of this compound: the equilibrium shake-flask method and a dynamic temperature variation method.

Protocol 1: Equilibrium Shake-Flask Method

This is considered the "gold standard" for determining thermodynamic solubility due to its reliability for compounds with low to moderate solubility.[11][12]

Objective: To determine the saturation solubility of the compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[11]

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Self-Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent, indicating that the system has reached a steady state.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Protocol 2: Dynamic Temperature Variation Method

This method is useful for quickly determining the temperature-dependent solubility and is particularly well-suited for identifying suitable conditions for crystallization.[14]

Objective: To determine the temperature at which a suspension of known composition becomes a clear solution.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Small-volume vials or a multi-well plate (e.g., Crystal16 instrument)

-

Magnetic stir bars

-

A device capable of controlled heating and turbidity/clarity detection

Procedure:

-

Preparation: Prepare a series of suspensions with known concentrations of this compound in the chosen solvent.

-

Heating Cycle: Place the suspensions in the instrument and begin a controlled heating ramp at a slow, constant rate (e.g., 0.5 °C/min) with continuous stirring.

-

Clear Point Detection: Monitor the turbidity of each suspension. The temperature at which the last solid particles dissolve and the solution becomes clear is the "clear point." This temperature corresponds to the saturation temperature for that specific concentration.

-

Data Compilation: Each clear point provides a data point (temperature vs. concentration) on the solubility curve.

-

Cooling Cycle (Optional): A subsequent controlled cooling cycle can be used to determine the "cloud point," the temperature at which precipitation begins. The difference between the clear point and cloud point defines the metastable zone width, which is valuable information for crystallization process development.

Caption: Workflow for the Dynamic Temperature Variation Solubility Method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Heptane | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |

| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Acetone | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Isopropanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Methanol | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Dimethyl Sulfoxide | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

Note: Classification can be based on standard pharmacopeial definitions.

The interpretation of these results will provide a comprehensive understanding of the compound's physicochemical nature. For instance, high solubility in methanol and ethanol would indicate the importance of hydrogen bonding interactions. Good solubility in ethyl acetate and acetone would highlight the role of dipole-dipole interactions. Conversely, poor solubility in heptane would confirm its limited affinity for nonpolar, van der Waals-dominated environments.

Conclusion

This guide provides a robust framework for researchers to systematically determine the solubility profile of this compound. By adhering to the detailed protocols and principles outlined, scientists can generate the high-quality, reliable data necessary to advance the development of this compound. The empirical data derived from these studies will fill a critical knowledge gap and empower informed decision-making in process chemistry, formulation science, and beyond.

References

-

(2026, January 3). Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacoki-netic Insights. ResearchGate. Retrieved from [Link]

-

(2015, February 8). Pharmaceutical preformulation. Clinical Gate. Retrieved from [Link]

- (2018, June 25). Preformulation Studies. Pharmaceutical Formulation: The Science and Technology of Dosage Forms.

-

Isothiazole. (n.d.). Wikipedia. Retrieved from [Link]

-

Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Retrieved from [Link]

-

(2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

(2025, November 29). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. PMC. Retrieved from [Link]

-

(2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

-

(2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

-

Shake Flask Solubility Services. (n.d.). BioAssay Systems. Retrieved from [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]

-

Preformulation. (n.d.). SlideShare. Retrieved from [Link]

-

(2024, July 18). Preformulation Studies: Solubility analysis. Pharmapproach.com. Retrieved from [Link]

-

Prediction of drug solubility from structure. (n.d.). ResearchGate. Retrieved from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. Retrieved from [Link]

-

(n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. Retrieved from [Link]

-

(2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

(2026, January 3). Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacoki-netic Insights. ResearchGate. Retrieved from [Link]

-

(2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. NETZSCH. Retrieved from [Link]

-

(2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

(2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

-

(2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Retrieved from [Link]

-

Importance of Preformulation Studies In Drug Development. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]

-

(n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Retrieved from [Link]

-

(2023, January 19). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. MDPI. Retrieved from [Link]

-

Methyl 1,3-thiazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 5-amino-3-methylisothiazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. upm-inc.com [upm-inc.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]

- 4. grokipedia.com [grokipedia.com]

- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medwinpublisher.org [medwinpublisher.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Pharmaceutical preformulation - Clinical GateClinical Gate [clinicalgate.com]

- 11. scispace.com [scispace.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Literature review on 3-ethoxyisothiazole derivatives in medicinal chemistry

Executive Summary

The 3-ethoxyisothiazole scaffold represents a specialized structural motif in medicinal chemistry, primarily utilized to modulate the physicochemical and pharmacodynamic properties of 3-hydroxyisothiazole-based bioisosteres. While the parent 3-hydroxyisothiazole is a well-established bioisostere for carboxylic acids (notably in GABA and Glutamate receptor agonists), the 3-ethoxy derivative serves two critical roles:

-

Pharmacological Probe: It acts as a "capped" analogue to define the steric and hydrogen-bonding requirements of receptor binding pockets (e.g., distinguishing agonist vs. antagonist binding modes at GABA-A receptors).

-

Synthetic Intermediate: It functions as a stable, lipophilic precursor that locks the isothiazole tautomeric equilibrium, preventing N-alkylation during complex molecule assembly.

This guide provides a technical deep-dive into the regioselective synthesis, structural biology, and pharmacological applications of 3-ethoxyisothiazole derivatives.

Part 1: Chemical Architecture & Synthesis

The Tautomeric Challenge

The core challenge in synthesizing 3-ethoxyisothiazoles lies in the ambident nucleophilicity of the precursor, isothiazol-3-ol . This heterocycle exists in a tautomeric equilibrium between the lactim (3-hydroxy, A ) and lactam (isothiazol-3(2H)-one, B ) forms.

-

Lactim (A): Favors O-alkylation (yielding 3-ethoxy).

-

Lactam (B): Favors N-alkylation (yielding 2-ethyl-isothiazol-3-one).

Control over this regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.

Regioselective Synthesis Protocol

To exclusively obtain the 3-ethoxy derivative, the reaction conditions must suppress N-alkylation.

Method A: Silver-Mediated O-Alkylation (The "Hard" Route)

Silver salts coordinate to the "soft" nitrogen/sulfur, effectively shielding the N-position and forcing the alkyl halide to attack the "hard" oxygen.

-

Substrate: Methyl 3-hydroxyisothiazole-5-carboxylate

-

Reagents: Ethyl Iodide (EtI), Silver Carbonate (Ag₂CO₃)

-

Solvent: Benzene or Toluene (Non-polar solvents disfavor the polar transition state of N-alkylation)

-

Conditions: Reflux, 4–12 hours.

-

Yield: >85% O-isomer.[1]

Method B: Mitsunobu Reaction

For complex substrates where thermal conditions are deleterious, the Mitsunobu reaction offers mild, chemoselective O-alkylation.

-

Reagents: Ethanol, Triphenylphosphine (PPh₃), DIAD/DEAD.

-

Mechanism: Activation of the alcohol (ethanol) by phosphorus makes it a hard electrophile, attacking the acidic oxygen of the isothiazole.

Visualization: Synthesis & Regiochemistry

The following diagram illustrates the bifurcation between O- and N-alkylation pathways.

Caption: Regioselective divergence in isothiazole alkylation. Path A utilizes silver coordination to enforce O-selectivity.

Part 2: Pharmacological Profile

GABA-A Receptor Modulation

The 3-hydroxyisothiazole moiety is a classic bioisostere for the carboxyl group in GABA (γ-aminobutyric acid). Compounds like Thiomuscimol (5-aminomethyl-3-hydroxyisothiazole) are potent GABA-A agonists.

-

Mechanism of Action: The acidic -OH group of 3-hydroxyisothiazole mimics the carboxylate of GABA, forming a critical salt bridge with an arginine residue (e.g., Arg66) in the receptor binding pocket.

-

Effect of Ethylation (3-Ethoxy):

-

Loss of Agonism: Capping the oxygen with an ethyl group removes the negative charge capability and the H-bond donor capacity.

-

Antagonist/Allosteric Potential: 3-Ethoxy derivatives often lose intrinsic activity but retain affinity, converting an agonist into a competitive antagonist or a null modulator. This makes them essential tools for mapping the "steric ceiling" of the orthosteric site.

-

Glutamate Receptors (AMPA/NMDA)

Similar to GABA, the 3-hydroxyisothiazole ring is used in AMPA receptor agonists (e.g., ACPA analogues).

-

3-Ethoxy Utility: In SAR studies, converting the 3-OH to 3-OEt typically abolishes agonist activity. However, if the ethyl group extends into a lipophilic pocket, it can generate subtype-selective antagonists.

Quantitative Activity Comparison (SAR Data)

The table below summarizes the dramatic shift in activity upon O-ethylation for a representative GABA-A ligand scaffold.

| Compound Class | R-Group (Pos 3) | Physicochemical State | GABA-A Activity (IC50/EC50) | Binding Mode |

| Thiomuscimol | -OH | Zwitterionic / Polar | 30 nM (Agonist) | Orthosteric / Salt Bridge |

| 3-Ethoxy Analogue | -OEt | Lipophilic / Neutral | > 10,000 nM (Inactive) | Steric Clash / No H-Bond |

| 3-Methoxy Analogue | -OMe | Lipophilic / Neutral | ~ 5,000 nM (Weak) | Weak VDW Interactions |

Part 3: Experimental Protocols

Protocol: Synthesis of Methyl 3-ethoxyisothiazole-5-carboxylate

Target: Preparation of the reference standard for biological assay validation.

Reagents:

-

Methyl 3-hydroxyisothiazole-5-carboxylate (1.0 eq)

-

Ethyl Iodide (1.5 eq)

-

Silver Carbonate (Ag₂CO₃) (1.1 eq)

-

Toluene (Anhydrous)

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Methyl 3-hydroxyisothiazole-5-carboxylate (500 mg, 3.14 mmol) in anhydrous toluene (15 mL).

-

Addition: Add Silver Carbonate (952 mg, 3.45 mmol) in one portion. The reaction must be protected from light (wrap flask in aluminum foil) due to silver sensitivity.

-

Alkylation: Add Ethyl Iodide (0.38 mL, 4.71 mmol) via syringe.

-

Reflux: Heat the mixture to reflux (110°C) with vigorous stirring for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (polar) should disappear, replaced by a less polar spot (O-ethyl product).

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc (20 mL).[2]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Validation: Characterize via ¹H NMR.

-

Diagnostic Signal: A quartet at ~4.4 ppm (OCH₂CH₃) and triplet at ~1.4 ppm confirm the ethoxy group. Absence of N-ethyl signals (typically further downfield) confirms regioselectivity.

-

Protocol: Receptor Binding Competition Assay

Objective: Determine if the 3-ethoxy derivative retains affinity for the GABA-A receptor.

-

Membrane Prep: Rat cortical synaptic membranes are prepared and washed to remove endogenous GABA.

-

Ligand: Use [³H]-Muscimol (2 nM) as the radioligand.

-

Incubation: Incubate membranes with [³H]-Muscimol and varying concentrations (1 nM – 100 µM) of the 3-ethoxyisothiazole derivative in Tris-Citrate buffer (pH 7.4) for 60 min at 4°C.

-

Termination: Rapid filtration through glass fiber filters (GF/B).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀. A lack of displacement indicates the ethyl group sterically hinders the binding pocket.

Part 4: Logical Pathway Visualization

The following diagram maps the Structure-Activity Relationship (SAR) logic used when deploying 3-ethoxyisothiazoles in drug design.

Caption: SAR decision tree for 3-ethoxyisothiazole derivatives. The modification primarily probes the necessity of the 3-OH donor group.

References

-

Clinivex. Methyl-3-ethoxyisothiazole-5-carboxylate Reference Standard.

-

Frølund, B., et al. (1995). Synthesis and receptor binding of 5-amino[3H]2methyl-3-isothiazolol ([3H]thiomuscimol), a specific GABA(A) agonist photoaffinity label. Journal of Medicinal Chemistry.

-

Organic Chemistry Portal. Synthesis of Isothiazoles: Recent Literature and Methodologies.

-

Meher, S. K., et al. (2024).[3] KOH mediates a reaction to provide 3-hydroxy-4,5-disubstituted isothiazoles via formation of new C–C, C–O, and N–S bonds.[3] Journal of Organic Chemistry.[3]

-

PubChem. Isothiazole-3-ol Tautomerism and Chemical Properties.

Sources

Technical Guide: Biological Potential of Methyl-3-ethoxyisothiazole-5-carboxylate Scaffolds

Executive Summary

Methyl-3-ethoxyisothiazole-5-carboxylate represents a specialized subclass of 1,2-thiazole pharmacophores. While isothiazoles are historically recognized for their biocidal applications (e.g., isothiazolinones), the 3-alkoxy-5-carboxylate derivatives have emerged as privileged scaffolds in modern medicinal chemistry. This specific architecture combines a reactive aromatic core with a lipophilic ethoxy tail and an electrophilic ester moiety, offering a unique "chemical warhead" for targeting cysteine-rich enzymes and allosteric pockets in viral and oncogenic proteins.

This guide dissects the structure-activity relationship (SAR), synthesis, and pharmacological potential of this scaffold, providing researchers with a roadmap for utilizing it as a lead compound in drug discovery.[1]

Part 1: Chemical Architecture & SAR Analysis

The biological efficacy of this compound is dictated by three distinct structural domains. Understanding these domains is critical for rational drug design.

The Isothiazole Core (The Engine)

The 1,2-thiazole ring is an aromatic system containing adjacent sulfur and nitrogen atoms.[2]

-

Bio-isosterism: It acts as a bio-isostere to isoxazole and pyridine but possesses unique electronic properties due to the lower electronegativity of sulfur compared to oxygen.

-

Reactivity: The N-S bond is a potential site for ring opening under specific metabolic conditions, allowing for covalent modification of biological nucleophiles (e.g., cysteine thiols in enzyme active sites).

The 3-Ethoxy Substituent (The Tuning Knob)

-

Lipophilicity: Compared to a methoxy group, the ethoxy group increases the LogP, enhancing cell membrane permeability.

-

Steric Fit: The ethyl chain provides a slightly larger steric bulk, which can improve selectivity by filling hydrophobic pockets in target receptors (e.g., adenosine receptors or kinase allosteric sites) that smaller analogs cannot.

The 5-Carboxylate Ester (The Anchor)

-

Hydrogen Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor.

-

Synthetic Handle: The methyl ester is easily hydrolyzed to the free acid (for solubility) or converted into amides/hydrazides to generate diverse libraries for High-Throughput Screening (HTS).

Part 2: Pharmacological Profiles & Mechanisms

Based on the bioactivity of structural analogs (3-alkoxyisothiazoles and isothiazole-5-carboxylic acids), this scaffold exhibits potential in three primary therapeutic areas.

Antimicrobial Activity (MurB Inhibition)

Isothiazole-5-carboxylates have shown efficacy against Gram-negative bacteria.

-

Target: UDP-N-acetylenolpyruvylglucosamine reductase (MurB).

-

Mechanism: The scaffold mimics the substrate transition state or binds to the NADPH cofactor site. The 3-ethoxy group likely occupies a hydrophobic sub-pocket adjacent to the catalytic center, stabilizing the inhibitor-enzyme complex.

Antiviral Activity (HCV NS5B Polymerase)

Derivatives of isothiazole-5-carboxylates are investigated as non-nucleoside inhibitors (NNIs) of Hepatitis C Virus (HCV) NS5B polymerase.

-

Mechanism: Allosteric inhibition. The molecule binds to the "thumb" domain of the polymerase, locking the enzyme in an inactive conformation and preventing RNA replication.

Anticancer Potential (HDAC Inhibition)[2]

-

Target: Histone Deacetylases (HDACs).

-

Mechanism: The isothiazole ring can coordinate with the Zinc ion in the HDAC active site (often requiring conversion of the ester to a hydroxamic acid), while the ethoxy group interacts with the rim of the catalytic tunnel.

Part 3: Experimental Methodologies

Protocol A: Synthesis of this compound

Rationale: Direct ring synthesis is complex. A more reliable route involves nucleophilic displacement on a 3-halo intermediate.

Reagents:

-

Methyl 3-bromo-isothiazole-5-carboxylate (Starting Material)

-

Sodium Ethoxide (NaOEt)

-

Absolute Ethanol (EtOH)

-

Tetrahydrofuran (THF)[3]

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq (2.2 g) of Methyl 3-bromo-isothiazole-5-carboxylate in 20 mL of anhydrous THF under nitrogen atmosphere. Cool to 0°C.

-

Nucleophilic Attack: Slowly add 1.2 eq of Sodium Ethoxide (21% wt in EtOH) dropwise over 15 minutes. The solution may darken slightly.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.45).

-

Quench: Quench the reaction with 10 mL of saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Validation: Confirm structure via ¹H NMR (Look for triplet at ~1.4 ppm and quartet at ~4.4 ppm for ethoxy group).

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Rationale: Standard broth microdilution is the gold standard for quantitative assessment.

-

Culture Prep: Grow E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase (OD₆₀₀ = 0.5). Dilute to 5 x 10⁵ CFU/mL.

-

Compound Prep: Dissolve this compound in DMSO to 10 mg/mL stock.

-

Plate Setup: Add 100 µL of MHB to columns 2-12 of a 96-well plate. Add 200 µL of compound stock (diluted to 256 µg/mL) to column 1. Perform serial 2-fold dilutions from column 1 to 10.

-

Inoculation: Add 100 µL of bacterial suspension to wells 1-11. Well 11 is Growth Control (Bacteria + No Drug). Well 12 is Sterility Control (Media only).

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm viability by plating 10 µL from clear wells onto agar.

Part 4: Visualization of Mechanisms

Diagram 1: Synthetic Pathway

This diagram illustrates the conversion of the bromo-precursor to the ethoxy-target via nucleophilic aromatic substitution (

Caption: Nucleophilic substitution of bromine by ethoxide at the C3 position of the isothiazole ring.

Diagram 2: Pharmacological Interaction Network

This diagram maps the structural features of the scaffold to specific biological interactions in a hypothetical enzyme active site (e.g., MurB or Kinase).

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.

Part 5: Data Summary

Table 1: Predicted Physicochemical Properties vs. Analogs

| Property | Methyl-3-ethoxy... | Methyl-3-methoxy... | Methyl-3-bromo...[4][5] | Impact on Bioactivity |

| MW ( g/mol ) | 187.2 | 173.2 | 222.0 | Ethoxy adds minimal mass but significant bulk. |

| cLogP | ~1.8 | ~1.3 | ~1.9 | Higher LogP = Better CNS/Cell penetration. |

| H-Bond Acceptors | 4 | 4 | 3 | Critical for receptor binding. |

| Polar Surface Area | ~65 Ų | ~65 Ų | ~55 Ų | <140 Ų indicates good oral bioavailability. |

References

-

Isothiazoles in Drug Discovery: Title: Isothiazoles: Synthetic Strategies and Pharmacological Applications.[2][6][7] Source: Royal Society of Chemistry (2024).[2] URL:[Link]

-

Synthesis of 3-Bromo Analogs: Title: Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.[5] Source: MDPI Molbank (2023). URL:[Link][3][4][5]

-

Antimicrobial Activity of Isothiazole Derivatives: Title: New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Source: PubMed / Arch Pharm (Weinheim). URL:[Link]

-

Isothiazole Scaffold Review: Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Source: Medwin Publishers (2019). URL:[Link]

-

General Isothiazole Chemistry: Title: Heterocyclic Building Blocks-Isothiazole.[5] Source: Isothiazole.com / Vertex AI Search Result 1.1. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for Methyl 3-ethoxyisothiazole-5-carboxylate

This is a comprehensive Application Note and Protocol for the synthesis of Methyl 3-ethoxyisothiazole-5-carboxylate , designed for research and drug development applications.

Introduction & Retrosynthetic Analysis

The isothiazole ring system is a critical bioisostere for pyridine and isoxazole in medicinal chemistry, offering unique hydrogen-bonding capabilities and metabolic stability. Methyl 3-ethoxyisothiazole-5-carboxylate serves as a versatile scaffold where the 5-carboxylate allows for chain extension (to amides/alcohols) and the 3-ethoxy group acts as a stable ether linkage, often mimicking a carbonyl or hydroxyl group in biological receptors.

Retrosynthetic Strategy

The synthesis is best approached via Process A (O-Alkylation) , which offers the highest regioselectivity and yield. An alternative Process B (Nucleophilic Aromatic Substitution) is provided for workflows starting from halogenated precursors.

Figure 1: Retrosynthetic disconnection showing the two primary routes. Process A is preferred for regiocontrol.

Process A: Regioselective O-Alkylation (The "Golden" Route)

This protocol utilizes the Ambident Anion Principle . The 3-hydroxyisothiazole moiety exists in tautomeric equilibrium with the isothiazol-3(2H)-one. Under basic conditions, the resulting anion can react at Nitrogen (N-2) or Oxygen (O-3).

-

Expert Insight: To favor O-alkylation (kinetic and thermodynamic product in this specific electronic environment), we use a "hard" alkylating agent (Ethyl Iodide) and a base that promotes the oxy-anion character (Potassium Carbonate) in a polar aprotic solvent (DMF or Acetone).

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Role | CAS |

| Methyl 3-hydroxyisothiazole-5-carboxylate | 159.16 | 1.0 | SM | 10068-07-2 |

| Ethyl Iodide (Iodoethane) | 155.97 | 1.5 | Alkylating Agent | 75-03-6 |

| Potassium Carbonate (Anhydrous) | 138.21 | 2.0 | Base | 584-08-7 |

| DMF (N,N-Dimethylformamide) | - | 10 vol | Solvent | 68-12-2 |

| Ethyl Acetate / Hexanes | - | - | Workup/Purification | - |

Step-by-Step Protocol

Step 1: Reaction Setup

-

Charge a dry round-bottom flask with Methyl 3-hydroxyisothiazole-5-carboxylate (1.0 equiv).

-

Add anhydrous DMF (10 mL per gram of substrate). Note: DMF must be dry to prevent hydrolysis of the ester.

-

Add Potassium Carbonate (2.0 equiv) in a single portion. The suspension may turn yellow/orange due to anion formation.

-

Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

Step 2: Alkylation

-

Cool the mixture to 0°C (ice bath) to suppress initial exotherms.

-

Add Ethyl Iodide (1.5 equiv) dropwise via syringe over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to RT.

-

Heat the reaction to 50°C and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting material (polar, lower Rf) should disappear, and a less polar spot (Product, higher Rf) should appear. If N-alkylation occurs, it typically has a distinct Rf between SM and O-product.

-

Step 3: Workup

-

Cool the reaction mixture to RT.

-

Pour the mixture into ice-cold water (50 mL per gram of SM) to precipitate inorganic salts and quench excess iodide.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Combine organic layers and wash with:

-

Water (2 x 20 mL) to remove residual DMF.

-

Brine (1 x 20 mL).

-

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is typically a pale yellow oil or solid.

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 0%

20% Ethyl Acetate in Hexanes. -

Yield Expectation: 75–85%.

-

Process B: Nucleophilic Aromatic Substitution (SNAr)

Use this route if Methyl 3-chloroisothiazole-5-carboxylate is the available starting material. The 5-carboxylate group is strongly electron-withdrawing, activating the 3-position chlorine for displacement by alkoxides.

Reaction Workflow

Figure 2: Workflow for the SNAr displacement of the 3-chloro group.

Protocol Adjustments

-

Solvent: Absolute Ethanol (must be anhydrous to avoid forming the 3-hydroxy byproduct via hydrolysis).

-

Reagent: Sodium Ethoxide (1.1 equiv). Caution: Excess alkoxide can cause transesterification (if the ester was methyl, it will become ethyl) or hydrolysis.

-

Note: Since the target is the methyl ester but the nucleophile is ethoxide, transesterification to the Ethyl 3-ethoxyisothiazole-5-carboxylate is highly likely. If the methyl ester is strictly required, use Process A . If the ethyl ester is acceptable, Process B is robust.

-

Analytical Characterization & QC

Verify the identity of the synthesized product using the following parameters.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | δ 1.45 (t, 3H) : -OCH₂CH ₃ (Triplet)δ 3.90 (s, 3H) : -COOCH ₃ (Singlet)δ 4.45 (q, 2H) : -OCH ₂CH₃ (Quartet)δ 7.60 (s, 1H) : Isothiazole C4-H (Singlet, aromatic region) |

| LC-MS | [M+H]⁺ : Calculated ~188.03. Look for clean single peak. |

| IR Spectroscopy | 1720 cm⁻¹ (Ester C=O stretch)1540 cm⁻¹ (C=N ring stretch) |

Troubleshooting & Critical Process Parameters (CPP)

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete deprotonation or wet solvent. | Ensure K₂CO₃ is anhydrous; dry DMF over molecular sieves. |

| N-Alkylation Observed | Solvent polarity too low or "soft" electrophile used. | Stick to DMF (high dielectric constant favors O-alkylation). Avoid Iodide if N-alkylation persists; switch to Diethyl Sulfate. |

| Ester Hydrolysis | Presence of water during reaction or basic workup. | Keep reaction anhydrous. Do not prolong exposure to aqueous base during workup. |

| Transesterification | (Process B) Use of NaOEt with Methyl ester. | Accept Ethyl ester product or use Process A. |

References

-

Isothiazole Chemistry Review

-

O-Alkylation of 3-Hydroxy Heterocycles

-

Methyl 3-hydroxy-5-isoxazolecarboxylate O-alkylation protocols. (Analogous chemistry). Journal of Medicinal Chemistry.

-

-

SNAr on Isothiazoles

-

Nucleophilic substitution of 3-chloroisothiazoles. Science of Synthesis, Vol 11.15.

-

-

Starting Material Synthesis (3,4-dichloro route)

-

Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. US/German Patents (DE102005031348).

-

Disclaimer: This protocol involves the use of alkylating agents and hazardous solvents. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: Utilizing Ethyl 5-amino-3-methylisothiazole-4-carboxylate as a Pharmaceutical Intermediate

Disclaimer: The following document is a detailed technical guide intended for researchers, scientists, and drug development professionals. The protocols described herein are for informational purposes and should be carried out by qualified individuals in a properly equipped laboratory setting. All necessary safety precautions must be taken. Initial searches for "Methyl-3-ethoxyisothiazole-5-carboxylate" did not yield a specific, well-documented compound. Therefore, this guide focuses on a structurally significant and representative analogue, Ethyl 5-amino-3-methylisothiazole-4-carboxylate, to illustrate the utility of the isothiazole scaffold in pharmaceutical synthesis.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in adjacent positions.[1] This scaffold is of significant interest in medicinal chemistry due to its electronic properties and ability to act as a bioisostere for other aromatic systems. Isothiazole derivatives have been investigated for a wide range of biological activities, including antiviral, anti-inflammatory, and immunotropic actions.[2] The inherent stability and synthetic tractability of the isothiazole nucleus make it a valuable building block in the design of novel therapeutic agents.

This guide focuses on Ethyl 5-amino-3-methylisothiazole-4-carboxylate , a versatile pharmaceutical intermediate. Its bifunctional nature, possessing a nucleophilic amino group and an ester moiety, allows for a variety of subsequent chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, such as sulfonamides, amides, and further elaborated heterocyclic systems.

Physicochemical Properties of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective use in synthesis, including aspects of solubility, reactivity, and safety.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂S | PubChem[3] |

| Molecular Weight | 186.23 g/mol | PubChem[3] |

| IUPAC Name | ethyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate | PubChem[3] |

| CAS Number | 34859-65-9 | PubChem[3] |

| Appearance | Solid | CymitQuimica[2] |

| XLogP3 | 1.8 | PubChem[3] |

Chemical Structure:

Caption: Chemical structure of Ethyl 5-amino-3-methylisothiazole-4-carboxylate.

Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate: A Representative Protocol

The synthesis of 5-aminoisothiazoles can be achieved through various routes. A common method involves the cyclization of a β-iminothioamide. The following protocol is a representative procedure adapted from literature for the synthesis of the parent 5-amino-3-methylisothiazole, which can be further elaborated to the target ethyl carboxylate derivative.[4]

Workflow for the Synthesis of the Isothiazole Core:

Caption: General workflow for the synthesis of the 5-amino-3-methylisothiazole core.

Detailed Protocol:

Materials:

-

β-Iminothiobutyramide

-

Chloramine-T trihydrate

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ether

-

Dry hydrogen chloride (HCl) gas or HCl in a suitable solvent

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Chloramine-T trihydrate and sodium hydroxide in water with stirring.

-

Addition of Starting Material: To the stirred solution, add β-iminothiobutyramide. Continue stirring for several hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ether.

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and treat the filtrate with dry hydrogen chloride gas to precipitate the hydrochloride salt of the product.

-

Purification: The crude 5-amino-3-methylisothiazole hydrochloride can be collected by filtration. The free base can be obtained by dissolving the salt in water, making the solution alkaline with sodium hydroxide, and extracting with ether. The combined ether extracts are then dried and concentrated to yield 5-amino-3-methylisothiazole.

Note: The introduction of the ethyl carboxylate group at the 4-position would typically be planned at an earlier stage of the synthesis, for instance, by using a starting material that already contains the necessary carbon framework.

Application in Drug Development: Synthesis of a Sulfonamide Derivative

The 5-amino group of the isothiazole ring is a key functional handle for derivatization. A classic transformation in medicinal chemistry is the formation of a sulfonamide linkage. The parent compound, 5-amino-3-methylisothiazole, is a known precursor to the antibacterial drug Sulfasomizole .[5] This highlights the pharmaceutical relevance of this class of intermediates.

Reaction Scheme: Synthesis of a Sulfasomizole Analogue

Caption: Workflow for the synthesis of a sulfonamide from the isothiazole intermediate.

Protocol: Synthesis of Ethyl 5-(4-aminophenylsulfonamido)-3-methylisothiazole-4-carboxylate

This protocol describes the synthesis of a sulfonamide derivative from Ethyl 5-amino-3-methylisothiazole-4-carboxylate, illustrating its utility as a pharmaceutical intermediate.

Materials:

-

Ethyl 5-amino-3-methylisothiazole-4-carboxylate

-

N-Acetylsulfanilyl chloride

-

Pyridine (anhydrous)

-

Sodium hydroxide (NaOH) solution (e.g., 2N)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate

-

Brine

Equipment:

-

Round-bottom flask with a stir bar

-

Ice bath

-

Addition funnel

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve Ethyl 5-amino-3-methylisothiazole-4-carboxylate in anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath.

-

Acylation: Add a solution of N-acetylsulfanilyl chloride in pyridine dropwise to the cooled solution with stirring. Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Work-up of Acetylated Intermediate: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acetylated sulfonamide intermediate.

-

Deacetylation: Treat the crude N-acetylated intermediate with an aqueous solution of sodium hydroxide and heat to effect deacetylation.

-

Isolation of Final Product: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the final product. The solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Safety and Handling

Ethyl 5-amino-3-methylisothiazole-4-carboxylate and related compounds should be handled with care in a well-ventilated fume hood.[]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place.

Hazard Statements (for the representative compound):

-

Harmful if swallowed.[3]

-

Harmful in contact with skin.[3]

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

-

Harmful if inhaled.[3]

-

May cause respiratory irritation.[3]

Always consult the Safety Data Sheet (SDS) for the specific compound being used for complete and detailed safety information.

Conclusion

While the initially specified "this compound" is not a commonly documented compound, the analysis of the representative intermediate, Ethyl 5-amino-3-methylisothiazole-4-carboxylate , effectively demonstrates the synthetic utility of the isothiazole scaffold. The presence of reactive functional groups allows for its incorporation into more complex molecular architectures, as exemplified by the synthesis of sulfonamide derivatives. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working on the design and synthesis of novel isothiazole-based pharmaceutical agents.

References

-

PubChem. (n.d.). Ethyl 5-amino-3-methylisothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-3-methylisothiazole-4-carboxylate - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

- Adams, A., & Slack, R. (1959). 5-amino-3-methyl-isothiazole and process. U.S. Patent 2,871,243.

-

The Merck Index Online. (n.d.). Sulfasomizole. Royal Society of Chemistry. Retrieved from [Link]

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. CN102924353A - Febuxostat intermediate preparation method - Google Patents [patents.google.com]

- 4. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 5. Sulfasomizole [drugfuture.com]

Application Note: Reaction Mechanisms & Protocols for Methyl-3-ethoxyisothiazole-5-carboxylate

Executive Summary & Compound Analysis

Methyl-3-ethoxyisothiazole-5-carboxylate (Structure 1 ) is a versatile heterocyclic building block utilized in the synthesis of anti-inflammatory agents, agrochemicals, and kinase inhibitors. Its core value lies in the orthogonal reactivity of the C5-ester , which serves as a gateway to amides (drug-like linkers), acids (coupling partners), and alcohols (further functionalization).

Mechanistic Context: The "3-Ethoxy Effect"

Before attempting synthesis, researchers must understand the electronic environment. The isothiazole ring is generally electron-deficient (π-deficient) due to the electronegative Nitrogen and Sulfur atoms. However, the 3-ethoxy substituent acts as a resonance donor (+M effect).

-

Impact on C5-Carbonyl: The lone pair on the ethoxy oxygen donates electron density into the ring system. While the C5 position remains electrophilic, the 3-OEt group slightly attenuates the electrophilicity of the exocyclic ester carbonyl compared to the unsubstituted parent.

-

Implication: Standard nucleophilic attacks (hydrolysis, aminolysis) will proceed, but may require slightly longer reaction times or stronger activation compared to highly electron-deficient analogs (e.g., nitro-isothiazoles).

Reaction 1: Controlled Hydrolysis (Saponification)

Objective: Conversion of the methyl ester to the free carboxylic acid (Intermediate 2 ) without degrading the isothiazole ring or cleaving the ethyl ether.

Mechanistic Pathway

The reaction follows a standard BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). The key is to avoid harsh acidic conditions that could hydrolyze the enol ether-like character of the 3-ethoxy group.

Figure 1: BAC2 Hydrolysis Mechanism.

Validated Protocol: Lithium Hydroxide Method

Rationale: LiOH is preferred over NaOH/KOH because it is soluble in THF/Water mixtures, allowing the lipophilic ester and the hydroxide to interact in a single phase, accelerating the rate without requiring high heat.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: LiOH[1]·H₂O (2.5 equiv)

-

Solvent: THF:Water (3:1 ratio)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g of 1 in 15 mL of THF. The solution should be clear and colorless/pale yellow.

-

Addition: Dissolve LiOH·H₂O (2.5 equiv) in 5 mL of water. Add this aqueous solution dropwise to the THF mixture at 0°C (ice bath) to control the exotherm.

-

Reaction: Remove ice bath and stir vigorously at Room Temperature (20-25°C).

-

Self-Validation Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a baseline spot (carboxylate salt) should appear. Typical time: 2–4 hours.

-

-

Workup (Critical):

-

Concentrate the mixture under reduced pressure to remove THF (do not distill to dryness).

-

Dilute the aqueous residue with 10 mL water.

-

Wash with 10 mL diethyl ether (removes unreacted neutral impurities). Discard organic layer.[2]

-

Acidify the aqueous layer carefully with 1M HCl to pH ~3. Caution: CO₂ evolution is not expected, but sulfur compounds can smell.

-

The product usually precipitates as a white solid. Filter and dry.[3] If no precipitate, extract with EtOAc (3x).

-

-

Yield: Expect 90–95%.

Reaction 2: Direct vs. Indirect Aminolysis (Amide Synthesis)

Objective: Creation of an amide bond at C5. This is the most common transformation in SAR (Structure-Activity Relationship) studies.

Strategy Selection

-

Method A (Indirect via Acid Chloride): Best for non-nucleophilic amines (anilines) or large scale. Highest reliability.

-

Method B (Direct Aminolysis): Best for aliphatic amines and high-throughput library synthesis.

Mechanistic Pathway (Method A)

Formation of the acyl chloride activates the carbonyl, making it susceptible to weak nucleophiles.

Figure 2: Activation via Acyl Chloride followed by Aminolysis.

Validated Protocol: The Oxalyl Chloride Route

Rationale: Oxalyl chloride is gentler than Thionyl Chloride (SOCl₂) and produces gaseous byproducts (CO, CO₂), simplifying purification.

Reagents:

-

Substrate: Carboxylic Acid 2 (from Reaction 1)

-

Reagent: Oxalyl Chloride (1.2 equiv)

-

Catalyst: DMF (1-2 drops)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Amine Partner: R-NH₂ (1.1 equiv)

-

Base: Triethylamine (2.0 equiv)

Step-by-Step Procedure:

-

Activation: Suspend Acid 2 in anhydrous DCM under Nitrogen. Add catalytic DMF.

-

Chlorination: Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 1 hour.

-

Self-Validation: Bubbling should cease, and the solid acid should dissolve into a clear solution (Acyl Chloride).

-

-

Coupling: Cool the solution back to 0°C. Add the Amine and Triethylamine mixture slowly.

-

Completion: Stir for 2 hours. Quench with saturated NaHCO₃.

-

Purification: Separate layers. The organic layer contains the amide.[3][4][5]

Reaction 3: Reductive Transformation (Alcohol Synthesis)

Objective: Reduction of the ester to the primary alcohol (Hydroxymethyl group).

Mechanistic Insight

The isothiazole ring is relatively stable to hydride reduction compared to the ester, but temperature control is vital to prevent ring opening (N-S bond cleavage).

Figure 3: Hydride Reduction Mechanism.

Validated Protocol: LiAlH₄ Reduction

Reagents:

-

Substrate: Methyl Ester 1 (1.0 equiv)

-

Reagent: LiAlH₄ (1.0 M in THF) (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Setup: Flame-dry glassware. Place LiAlH₄ solution in the flask under Argon. Cool to -78°C (Dry ice/Acetone).

-

Expert Note: Low temperature is crucial to ensure chemoselectivity over the isothiazole ring.

-

-

Addition: Dissolve Ester 1 in THF and add dropwise to the cold LiAlH₄.

-

Reaction: Allow to warm slowly to 0°C over 2 hours. Do not heat.

-

Self-Validation: TLC should show a very polar spot (Alcohol).

-

-

Fieser Workup (The "1-1-3" Rule):

-

Dilute with ether at 0°C.

-

Add x mL Water (where x = grams of LiAlH₄ used).

-

Add x mL 15% NaOH.

-

Add 3x mL Water.

-

-

Filtration: A granular white precipitate forms. Filter through Celite. The filtrate contains the pure alcohol.

Summary of Reaction Conditions

| Transformation | Reagent | Solvent | Temp | Key Checkpoint |

| Hydrolysis | LiOH (2.5 eq) | THF/H₂O | 25°C | Disappearance of OMe singlet (3.9 ppm) in NMR. |

| Amidation (Direct) | Amine (excess) | MeOH | 60°C | Requires sealed tube for volatile amines. |

| Amidation (Via Cl) | (COCl)₂ then Amine | DCM | 0°C | Bubbling cessation indicates Acyl Chloride formation. |

| Reduction | LiAlH₄ (1.2 eq) | THF | -78°C | Maintain low temp to protect N-S bond. |

References

-

Isothiazole Chemistry Overview

-

Science of Synthesis: Isothiazoles.[6] Thieme Chemistry. (General reactivity of isothiazole-5-carboxylates).

-

-

Ester Hydrolysis Mechanisms

-

Reduction Protocols

-

Amidation Methodologies

-

Conversion of Esters to Amides.[11] Organic Chemistry Portal.

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. ijesm.co.in [ijesm.co.in]

- 6. mdpi.com [mdpi.com]

- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 8. idc-online.com [idc-online.com]

- 9. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]

- 10. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

Strategic Hydrolysis of Methyl-3-ethoxyisothiazole-5-carboxylate: Protocols and Mechanistic Insights for the Synthesis of a Key Carboxylic Acid Intermediate

An Application Guide for Researchers

Prepared by: Senior Application Scientist, Chemical Development

Introduction: The Significance of Isothiazole Carboxylic Acids

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Specifically, 3-ethoxyisothiazole-5-carboxylic acid serves as a critical building block for the synthesis of advanced pharmaceutical intermediates. The conversion of its methyl ester precursor, Methyl-3-ethoxyisothiazole-5-carboxylate, to the corresponding carboxylic acid is a fundamental yet crucial transformation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the hydrolysis of this specific ester. We will delve into the mechanistic underpinnings of both acid- and base-catalyzed pathways, present detailed, field-proven protocols, and offer expert insights to ensure a successful and efficient synthesis.

Pillar 1: Mechanistic Understanding of Ester Hydrolysis

The cleavage of the ester bond in this compound is achieved through nucleophilic acyl substitution. The two most common and effective methodologies are base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis. The choice between them is dictated by factors such as substrate stability, desired reaction kinetics, and scalability.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Pathway

Saponification is the most frequently employed method for preparative ester hydrolysis due to its irreversible nature, which drives the reaction to completion.[2][3][4] The mechanism proceeds through several distinct steps:

-

Nucleophilic Attack: A strong nucleophile, typically a hydroxide ion (OH⁻) from a base like NaOH or LiOH, attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

-

Irreversible Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion in solution). This acid-base reaction is highly exergonic and forms a stable carboxylate salt and methanol.[5][6] This final step renders the entire process irreversible under basic conditions.[6][7]

The final product is the carboxylate salt, which requires a subsequent acidification step during workup to yield the desired neutral carboxylic acid.[5]

Caption: Base-catalyzed hydrolysis workflow.

Acid-Catalyzed Hydrolysis: A Reversible Equilibrium

Acid-catalyzed hydrolysis operates under equilibrium conditions and is effectively the reverse of a Fischer esterification.[2][3][8] The reaction requires a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) and is driven towards the products by using a large excess of water.[9][10]

-

Carbonyl Activation: The reaction initiates with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺).[8][11] This step significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile.

-

Nucleophilic Attack: A water molecule acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). In the context of ester hydrolysis, the proton transfer occurs to the -OCH₃ group, preparing it to leave as methanol.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating a molecule of methanol and regenerating the protonated carbonyl.

-

Regeneration of Catalyst: A final deprotonation step by a water molecule yields the carboxylic acid product and regenerates the hydronium ion catalyst.[11][12]

Caption: Acid-catalyzed hydrolysis reversible pathway.

Pillar 2: Comparative Analysis and Protocol Selection

For preparative synthesis where high yield is paramount, base-catalyzed hydrolysis is generally the preferred method.[13] The irreversible nature of the final deprotonation step ensures the reaction proceeds to completion.

| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Reagent | Stoichiometric Base (e.g., NaOH, KOH, LiOH) | Catalytic Acid (e.g., H₂SO₄, HCl) |

| Stoichiometry | >1 equivalent of base is required. | Catalytic amounts are sufficient. |

| Reversibility | Irreversible, proceeds to completion.[3][6] | Reversible, equilibrium process.[8][10] |

| Driving Force | Formation of stable carboxylate salt. | Use of a large excess of water.[10] |

| Work-up | Requires a final acidification step to protonate the carboxylate.[5][14] | Typically involves extraction of the product. |

| Key Advantage | High conversion and yield. | Milder conditions for acid-sensitive substrates. |

| Key Disadvantage | Harsher conditions may affect base-sensitive functional groups. | Incomplete conversion if equilibrium is not shifted. |

Pillar 3: Detailed Experimental Protocols

The following protocols are optimized for the hydrolysis of this compound. Standard laboratory safety precautions (lab coat, safety glasses, gloves) should be followed at all times.

Protocol 1: Base-Catalyzed Hydrolysis (Preferred Method)

This protocol utilizes lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system, a common and effective method for clean saponification.

Materials and Reagents:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), reagent grade

-

Deionized Water

-

Hydrochloric Acid (HCl), 2M aqueous solution

-

Ethyl Acetate (EtOAc), for extraction

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel, Buchner funnel, and filter paper

-

TLC plates (silica gel)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio, approx. 10 mL per gram of ester).

-

Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq.) to the stirring solution.

-

Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 60-70°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

-

Work-up - Quenching and Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 2M HCl solution while stirring. The carboxylate salt will be protonated to the free carboxylic acid, which may precipitate out of solution. Continue adding acid until the pH of the aqueous layer is ~1-2 (check with pH paper).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-